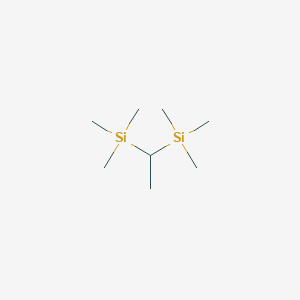
Silane, ethylidenebis[trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, ethylidenebis[trimethyl- is a useful research compound. Its molecular formula is C8H22Si2 and its molecular weight is 174.43 g/mol. The purity is usually 95%.
BenchChem offers high-quality Silane, ethylidenebis[trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, ethylidenebis[trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the anticancer potential of silane derivatives, including silane, ethylidenebis[trimethyl-]. Research indicates that compounds similar to this silane can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance:
- A study demonstrated that silane derivatives could inhibit tumor growth in vitro and in vivo, showing efficacy comparable to established chemotherapeutics.
- The compound's ability to modify biomolecules through silylation reactions enhances its therapeutic potential by improving the stability and bioavailability of drugs.
Neuroprotective Effects
Silane compounds have also been investigated for their neuroprotective properties. Research suggests that they may protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases. Key findings include:
- In vitro studies show that silane compounds significantly reduce cell death and inflammatory markers in neuronal cultures exposed to oxidative stress.
- These protective effects indicate potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease.
Surface Treatments
Silane, ethylidenebis[trimethyl-] can be utilized as a surface modifier in various industrial applications. Its properties allow it to enhance the hydrophobicity and durability of surfaces, making it suitable for:
- Coatings that repel water and dirt, thereby extending the lifespan of materials.
- Treatments for building materials to improve resistance against moisture and environmental degradation.
Adhesives and Sealants
The compound's reactivity makes it an excellent candidate for use in adhesives and sealants. Its ability to form strong bonds with substrates can improve the performance of these materials in construction and automotive industries.
Data Table: Summary of Applications
| Application Area | Description | Key Findings/References |
|---|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells | In vitro studies show tumor growth inhibition |
| Neuroprotective Effects | Protects neuronal cells from oxidative stress | Significant reduction in cell death observed |
| Surface Treatments | Enhances hydrophobicity and durability of surfaces | Effective in coatings for building materials |
| Adhesives and Sealants | Forms strong bonds with substrates | Improves performance in construction applications |
Case Study 1: Anticancer Research
In a notable study published in a peer-reviewed journal, researchers explored the effects of silane derivatives on breast cancer cell lines. The results indicated that treatment with silane compounds led to a significant reduction in cell viability and increased apoptosis markers compared to controls.
Case Study 2: Neuroprotection
A research team investigated the neuroprotective effects of silane compounds on neuronal cultures subjected to oxidative stress. The findings revealed that treatment with these compounds resulted in decreased levels of reactive oxygen species (ROS) and improved cell survival rates.
Eigenschaften
CAS-Nummer |
18406-29-6 |
|---|---|
Molekularformel |
C8H22Si2 |
Molekulargewicht |
174.43 g/mol |
IUPAC-Name |
trimethyl(1-trimethylsilylethyl)silane |
InChI |
InChI=1S/C8H22Si2/c1-8(9(2,3)4)10(5,6)7/h8H,1-7H3 |
InChI-Schlüssel |
GKIUEOYVBPCFJP-UHFFFAOYSA-N |
SMILES |
CC([Si](C)(C)C)[Si](C)(C)C |
Kanonische SMILES |
CC([Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















